Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide

Polypharmacology P2X7 Antagonism Chemical Probe

2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-90-3) is a synthetic small molecule belonging to the phenyltetrazolyl-phenylamide class. Structurally, it features a central benzamide core substituted with a chlorine atom at the 2-position and a 2H-tetrazol-5-yl group at the 4-position.

Molecular Formula C14H10ClN5O
Molecular Weight 299.71 g/mol
CAS No. 651769-90-3
Cat. No. B12518436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
CAS651769-90-3
Molecular FormulaC14H10ClN5O
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C3=NNN=N3)Cl
InChIInChI=1S/C14H10ClN5O/c15-12-8-9(13-17-19-20-18-13)6-7-11(12)14(21)16-10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,17,18,19,20)
InChIKeyPQTAFLGIPSUAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-90-3): Chemical Identity, Multi-Target Profile, and Research Applications


2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-90-3) is a synthetic small molecule belonging to the phenyltetrazolyl-phenylamide class. Structurally, it features a central benzamide core substituted with a chlorine atom at the 2-position and a 2H-tetrazol-5-yl group at the 4-position . The compound has been characterized as a multi-target ligand with reported in vitro activity against several pharmacologically relevant proteins, including the P2X7 purinergic receptor, vascular adhesion protein-1 (VAP-1), excitatory amino acid transporter 3 (EAAT3), and breast cancer resistance protein (BCRP/ABCG2) [1]. This multi-target engagement profile distinguishes it from many more selective analogs within the tetrazole-containing benzamide class and positions it as a versatile chemical probe for investigating interconnected signaling pathways in inflammation, neurotransmission, and drug resistance.

Why Generic Substitution Fails: The Unique Multi-Target Profile of 2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide


In-class benzamide and tetrazole derivatives cannot be simply interchanged for 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide due to its distinct combination of structural features and a multi-target activity profile that is not recapitulated by closely related analogs. Most phenyltetrazolyl-phenylamides are optimized for high selectivity against a single target, such as the P2X7 receptor or BCRP [1]. In contrast, 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide exhibits moderate inhibitory activity across several unrelated targets, including VAP-1 (IC50 = 25 nM), EAAT3 (IC50 = 525 nM), P2X7 (IC50 = 263 nM), and BCRP (IC50 = 3.75 µM) [2]. This polypharmacology profile means that substituting a selective analog would fail to replicate the compound's broad-spectrum biological effects, leading to divergent experimental outcomes and misinterpretation of pathway crosstalk in complex disease models. The specific chlorine substitution and tetrazole regiochemistry further influence target engagement and physicochemical properties in ways that generic replacements do not address [3]. The quantitative evidence below substantiates this differentiation and guides appropriate scientific selection.

Product-Specific Quantitative Differentiation: Comparative Evidence for 2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide


Evidence 1: Multi-Target Profile Versus Selective P2X7 Antagonist Comparators

2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide distinguishes itself from the selective P2X7 antagonist A-740003 (IC50 = 40 nM) by engaging multiple additional targets. While its P2X7 inhibitory potency (IC50 = 263 nM) is approximately 6.6-fold lower than A-740003, the compound concurrently inhibits VAP-1 (IC50 = 25 nM) and EAAT3 (IC50 = 525 nM) [1][2][3]. This polypharmacology is quantifiable and provides a broader biological perturbation than a target-selective analog, making the compound valuable for exploring target crosstalk in inflammatory and neurological disease models where P2X7, VAP-1, and EAAT3 are co-expressed.

Polypharmacology P2X7 Antagonism Chemical Probe

Evidence 2: VAP-1 Inhibitory Potency Exceeds That of P2X7 and EAAT3 Activity, Defining a Primary Pharmacological Driver

Within the multi-target profile of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide, VAP-1 inhibition is the most potent activity, with an IC50 of 25 nM. This is 10.5-fold more potent than its P2X7 antagonism (IC50 = 263 nM) and 21-fold more potent than EAAT3 inhibition (IC50 = 525 nM) [1][2]. In comparison, the reference VAP-1 inhibitor PXS-4728A exhibits an IC50 of 5 nM, indicating that the target compound is a moderately potent VAP-1 inhibitor [3]. However, its concurrent lower-potency P2X7 and EAAT3 activities are unique among VAP-1 inhibitors, which are typically designed for high selectivity. This potency hierarchy guides dose-response experimental design and target deconvolution studies.

VAP-1 Inhibition Amine Oxidase Inflammation

Evidence 3: Differential Species Selectivity for P2X7 Antagonism Compared to Representative Tetrazole Benzamide Antagonists

Species-specific potency differences are a critical consideration in P2X7 drug discovery. 2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has been reported with a human P2X7 IC50 of 263 nM, but its rat P2X7 activity is not explicitly quantified in the same assay system [1]. In contrast, structurally related 1-benzyl-5-phenyltetrazole P2X7 antagonists, such as compound 1a (IC50 = 55 nM on human P2X7), exhibit a >10-fold potency loss on rat P2X7 (IC50 = 980 nM) [2]. This class-level SAR indicates that subtle structural modifications can dramatically alter species selectivity, and users must verify the species-specific activity of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide before deploying it in rodent in vivo models. The lack of published rat P2X7 data for this exact compound represents a knowledge gap that must be addressed experimentally.

Species Selectivity P2X7 Rodent Models

Evidence 4: BCRP/ABCG2 Inhibitory Activity Is Weak but Detectable, Differentiating from Potent, Selective BCRP Modulators

2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide exhibits weak inhibitory activity against the breast cancer resistance protein (BCRP/ABCG2), with an IC50 of 3.75 µM in a Hoechst 33342 accumulation assay [1]. This is approximately 300-fold less potent than the reference BCRP inhibitor Ko143 (IC50 = 12 nM) [2]. Furthermore, structurally optimized phenyltetrazolyl-phenylamides, such as compound 32 (unsubstituted phenyltetrazolyl-phenylamide), achieve IC50 values in the 80-200 nM range and demonstrate high selectivity over other ABC transporters [3]. The weak BCRP activity of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide means it should not be selected as a primary BCRP inhibitor. However, its residual transporter activity is a measurable off-target effect that must be accounted for when the compound is used to study its primary targets (VAP-1, P2X7, EAAT3) in cellular models where ABCG2 is expressed.

BCRP/ABCG2 Multidrug Resistance Transporter Inhibition

Evidence 5: Alpha7 nAChR Positive Allosteric Modulator (PAM) Activity Defines Additional Pharmacological Dimension

In addition to its antagonist/inhibitor activities, 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has been reported to act as a positive allosteric modulator (PAM) of the rat alpha7 nicotinic acetylcholine receptor (nAChR), with an EC50 of 110 nM in a calcium influx assay [1]. This PAM activity contrasts with the competitive antagonist mechanism typically observed for P2X7 and VAP-1. The structurally related Roche patent compounds (tetrazole-substituted aryl amides) were specifically optimized for alpha7 nAChR PAM activity, with some analogs achieving EC50 values below 50 nM [2]. The 110 nM EC50 of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide positions it as a moderately potent alpha7 PAM, but its distinguishing feature is the combination of PAM activity with the inhibitory activities described above. This functional diversity necessitates careful experimental controls when studying cholinergic signaling pathways.

Alpha7 nAChR Positive Allosteric Modulator CNS

Recommended Research and Industrial Application Scenarios for 2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide


Scenario 1: Multi-Target Chemical Probe for Inflammatory Pathway Crosstalk Studies

This compound is optimally deployed in in vitro systems designed to investigate the functional crosstalk between VAP-1-driven amine oxidase activity, P2X7-mediated inflammasome activation, and EAAT3-regulated glutamate homeostasis. The combination of VAP-1 IC50 (25 nM) [1], P2X7 IC50 (263 nM) [2], and EAAT3 IC50 (525 nM) [3] allows researchers to simultaneously modulate these three pathways in cell types where they are co-expressed (e.g., macrophages, endothelial cells, astrocytes). The quantitative potency hierarchy guides dose selection: low nanomolar concentrations will primarily engage VAP-1, while mid-to-high nanomolar concentrations will additionally engage P2X7 and EAAT3. This scenario is not served by selective single-target probes, and procurement should be driven by the need for a defined polypharmacology tool rather than target selectivity.

Scenario 2: VAP-1-Focused Research Requiring Ancillary Target Profiling and Deconvolution

For researchers primarily interested in VAP-1 inhibition, 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide offers a defined starting point with a human VAP-1 IC50 of 25 nM [1]. However, unlike highly selective VAP-1 inhibitors (e.g., PXS-4728A), this compound's ancillary activities at P2X7, EAAT3, and alpha7 nAChR [2][3] must be explicitly controlled for using selective antagonists or genetic knockout models. The application scenario is therefore target deconvolution and mechanism-of-action studies in inflammation and fibrosis models, where the multi-target profile can be systematically dissected to attribute observed phenotypic effects to specific targets. Procurement is justified when the experimental goal includes understanding VAP-1's role within a broader network of interacting targets.

Scenario 3: Structure-Activity Relationship (SAR) Studies on Tetrazole-Containing Benzamides

2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide serves as a valuable comparator compound in medicinal chemistry SAR campaigns aimed at optimizing phenyltetrazolyl-phenylamide scaffolds. Its measured activities—VAP-1 IC50 = 25 nM [1], P2X7 IC50 = 263 nM [2], BCRP IC50 = 3.75 µM [3], and alpha7 nAChR PAM EC50 = 110 nM —provide a multi-dimensional baseline against which newly synthesized analogs can be benchmarked. The specific substitution pattern (2-chloro on the benzamide ring, 2H-tetrazole regiochemistry) can be systematically varied, and changes in the target engagement profile can be correlated with structural modifications. Procurement for this purpose is driven by the need for a well-characterized reference standard with publicly available affinity data across multiple targets.

Quote Request

Request a Quote for 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.